5-(1-Naphthyl)-4-pentyn-1-ol
Description
5-(1-Naphthyl)-4-pentyn-1-ol is an organic compound featuring a pentynol backbone (a five-carbon chain with a triple bond at the 4-position and a hydroxyl group at the 1-position) substituted with a 1-naphthyl group at the terminal carbon. Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between 1-bromonaphthalene and 4-pentyn-1-ol under inert conditions . This compound is of interest in organic synthesis and materials science due to its dual functional groups (alkyne and alcohol), enabling further derivatization.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-naphthalen-1-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C15H14O/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11,16H,1,5,12H2 |
InChI Key |
IMGMWMATKUWNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Catalyst Systems : The choice of palladium catalyst varies with the aryl bromide substrate. For example, 5-(2-Naphthyl)-4-pentyn-1-ol synthesis employs PdCl₂(PPh₃)₂ , whereas Pd(PPh₃)₄ is used for perylenyl derivatives .
- Steric Effects : Bulky substituents (e.g., perylenyl) may require longer reaction times or higher catalyst loadings to overcome steric hindrance.
Physical and Chemical Properties
The table below summarizes physical properties of 4-pentyn-1-ol and its derivatives:
Key Observations :
- The introduction of a hydrophobic naphthyl group significantly reduces water solubility compared to the parent compound.
- Density increases with the addition of aromatic substituents due to higher molecular packing.
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